Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2S. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: Reaction of 2-amino-2-methyl-1-propanol with carbon disulfide to form the intermediate.
Step 2: Reaction of the intermediate with methyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different substituents.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of thiazolidine-based structures.
Biological Studies: Researchers use this compound to study the biological activity of thiazolidine derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride
- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
- Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Uniqueness
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and the study of thiazolidine-based chemistry .
Properties
IUPAC Name |
methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXIQTYFVLHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.